![molecular formula C12H9ClN2O B174971 4-クロロ-7-メトキシピロロ[1,2-a]キノキサリン CAS No. 160657-08-9](/img/structure/B174971.png)

4-クロロ-7-メトキシピロロ[1,2-a]キノキサリン

概要

説明

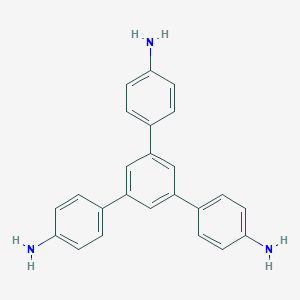

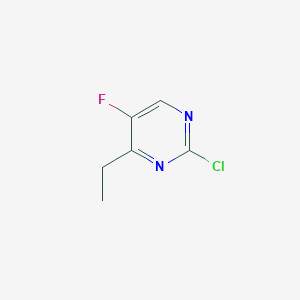

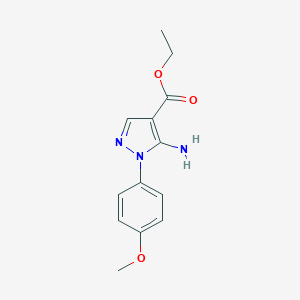

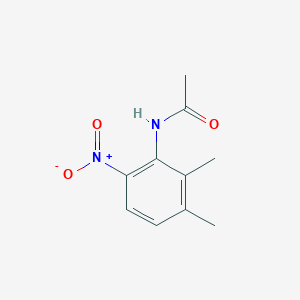

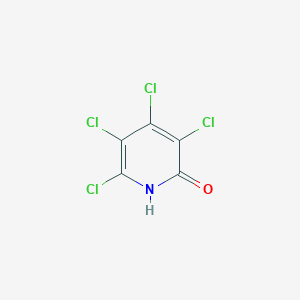

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, also known as 4-chloropyrrolo[1,2-a]quinoxalin-7-yl methyl ether, is a chemical compound with the molecular formula C12H9ClN2O . It has a molecular weight of 232.67 .

Molecular Structure Analysis

The InChI code for 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is 1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline is a solid substance with a melting point of 134 - 135 degrees Celsius .科学的研究の応用

有機発光デバイス

4-クロロ-7-メトキシピロロ[1,2-a]キノキサリンを含むキノキサリン誘導体は、有機発光デバイスに応用されています . これらの化合物は、効率的なエレクトロルミネッセンス材料を作成するために使用できます .

蛍光材料

これらの化合物は、蛍光材料としても使用されています . キノキサリンのユニークな特性により、放射線にさらされると光を放出する材料を作成するのに適しています .

有機半導体

キノキサリン誘導体は、有機半導体の作成に使用されています . これらの材料は、トランジスタや太陽電池など、さまざまな電子デバイスで使用されています .

化学スイッチ

キノキサリン誘導体は、化学的に制御可能なスイッチを作成するために使用できます . これらのスイッチは、分子エレクトロニクスやナノテクノロジーなど、さまざまなアプリケーションで使用できます .

アニオンレセプター

キノキサリン誘導体は、アニオンレセプターの合成のための構成要素として使用できます . これらのレセプターは、アニオンの検出や抽出など、さまざまなアプリケーションで使用できます

Safety and Hazards

将来の方向性

Quinoxaline derivatives, such as 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline, have shown promising biological properties, including antiviral, anticancer, and antileishmanial activities . This suggests a bright future in medicinal chemistry for these compounds . Further investigation into this promising moiety with different molecular targets may yield even more encouraging results regarding this scaffold .

作用機序

Target of Action

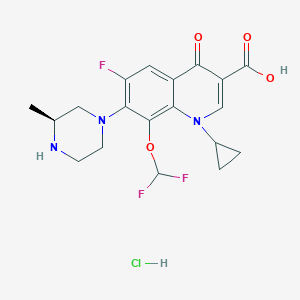

4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline has been characterized with respect to a broad range of biological properties . It has been studied as an antiparasitic (antimalarial, anti-Leishmania) agent , and data have been obtained on its antifungal activity . This compound has been applied as ligands of 5-HT3 receptors , inhibitors of human protein kinase CK2 , AKT kinase , enzymes RAD51 , FAAH , and MAGL , as well as the protein tyrosine phosphatase 1B .

Mode of Action

For instance, as an inhibitor of human protein kinase CK2 and AKT kinase, it can prevent these enzymes from performing their normal functions, thereby disrupting the signaling pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline are likely to be those involving its targets. For example, by inhibiting protein kinase CK2 and AKT kinase, it could affect the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, by acting as a ligand for 5-HT3 receptors, it could influence serotonin signaling .

Result of Action

The molecular and cellular effects of 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline’s action would depend on the specific targets it interacts with. For instance, its antiparasitic and antifungal activities suggest that it can kill or inhibit the growth of certain parasites and fungi . Its ability to inhibit protein kinases suggests that it can disrupt cell signaling, potentially leading to cell death .

特性

IUPAC Name |

4-chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c1-16-8-4-5-10-9(7-8)14-12(13)11-3-2-6-15(10)11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKIVJMXSOUHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N3C=CC=C3C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445083 | |

| Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160657-08-9 | |

| Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160657-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

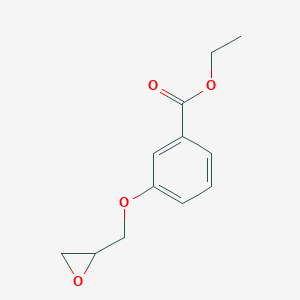

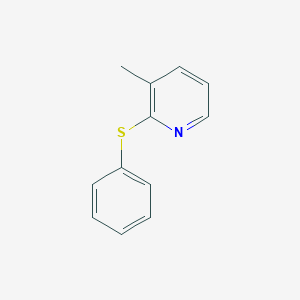

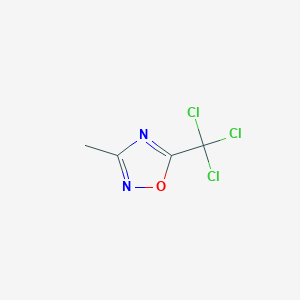

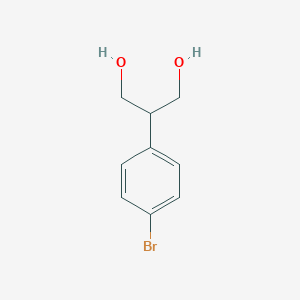

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。